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Prenyl caproate

Fragrance Chemistry Volatility Control Formulation Longevity

Prenyl caproate (3-methylbut-2-enyl hexanoate, CAS 76649-22-4) is a fatty acid ester formed by the condensation of prenyl alcohol and hexanoic acid. It is classified as a carboxylic ester derivative of a fatty acid, belonging to the broader lipid and lipid-like molecule superclass.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 76649-22-4
Cat. No. B1618790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrenyl caproate
CAS76649-22-4
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC=C(C)C
InChIInChI=1S/C11H20O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h8H,4-7,9H2,1-3H3
InChIKeyMUVXQQVJNUBWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Prenyl Caproate (CAS 76649-22-4): Procurement-Ready Profile of a Fatty Acid Ester Flavor and Fragrance Ingredient


Prenyl caproate (3-methylbut-2-enyl hexanoate, CAS 76649-22-4) is a fatty acid ester formed by the condensation of prenyl alcohol and hexanoic acid [1]. It is classified as a carboxylic ester derivative of a fatty acid, belonging to the broader lipid and lipid-like molecule superclass [2]. The compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) under number 4204 and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) under number 1829, indicating its approved use as a flavoring agent in food [3]. Its physical form is a colourless liquid with a mild green fruit aroma, practically insoluble in water but soluble in ethanol and organic solvents [4].

Why Prenyl Caproate Cannot Be Replaced by Other Prenyl or Caproate Esters in Formulation


Although prenyl caproate shares the fatty acid ester backbone with numerous flavor and fragrance ingredients, its unique combination of the unsaturated, branched prenyl moiety and the straight-chain hexanoate group produces physicochemical and sensory properties that cannot be replicated by substituting either the alcohol or the acid component [1]. Replacing it with a smaller prenyl ester (e.g., prenyl acetate) dramatically increases vapor pressure and alters odor character, while switching to a simpler caproate ester (e.g., ethyl caproate) sacrifices the cheesy-green nuancing and the higher logP-driven substantivity that prenyl caproate provides [2]. The quantitative evidence below demonstrates that these differences are large enough to affect formulation performance, regulatory compliance, and sensory outcome meaningfully.

Prenyl Caproate Quantitative Differentiation Evidence: Head-to-Head Physicochemical and Sensory Comparisons


Vapor Pressure and Fragrance Substantivity: Prenyl Caproate vs. Smaller Esters

Prenyl caproate exhibits a vapor pressure of 0.0487 mmHg at 25 °C , which is approximately 82-fold lower than prenyl acetate (3.99 mmHg at 25 °C) and 34-fold lower than ethyl caproate (1.66 mmHg at 25 °C) . This substantially lower vapor pressure directly translates to slower evaporation and longer fragrance retention on a smelling strip or in a product matrix.

Fragrance Chemistry Volatility Control Formulation Longevity

Octanol-Water Partition Coefficient (logP): Hydrophobicity Differentiates Prenyl Caproate from Shorter-Chain and Branched-Acid Analogs

Prenyl caproate has a logP (o/w) of 4.20 , compared to 2.07 for prenyl acetate , 2.95 for prenyl isobutyrate , and 2.83 for ethyl caproate . The logP of prenyl caproate is approximately 2.1 units (roughly 126-fold higher partition coefficient) greater than that of prenyl acetate, indicating markedly higher hydrophobicity and preferential partitioning into non-aqueous phases.

Partitioning Behavior Formulation Compatibility Substantivity Prediction

Boiling Point and Thermal Stability: Prenyl Caproate vs. Shorter-Chain Esters

Prenyl caproate has a boiling point range of 219–221 °C at 25 mmHg [1], corresponding to approximately 235.9 °C at 760 mmHg [2]. In contrast, prenyl acetate boils at 151–152 °C at 752 mmHg , and ethyl caproate boils at 166–168 °C at 760 mmHg . The approximately 68–84 °C higher atmospheric boiling point of prenyl caproate relative to these comparators confers greater thermal stability during high-temperature processing.

Thermal Processing Distillation Stability High-Temperature Formulations

GHS Safety Classification: Non-Hazardous Profile of Prenyl Caproate

Prenyl caproate is reported as not meeting GHS hazard criteria for 100% (90 of 90) of all reports submitted to the ECHA C&L Inventory [1]. This contrasts with prenyl acetate, which carries a flash point of 46 °C (GHS) and is classified as a flammable liquid (Category 3) under GHS [2], and ethyl caproate, which has a flash point of 53–54 °C and is also classified as flammable . The absence of GHS hazard classification for prenyl caproate simplifies regulatory documentation, storage requirements, and workplace safety protocols.

Regulatory Compliance Safety Assessment Workplace Handling

JECFA Safety Evaluation: ADI Determination Supports Unrestricted Flavor Use

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated prenyl caproate at its 69th meeting (2008) and established an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This places prenyl caproate in the most favorable safety category for flavor ingredients. For comparison, while several prenyl and caproate esters also hold GRAS status, the specific JECFA evaluation for prenyl caproate (JECFA No. 1829) provides a formal, internationally recognized toxicological benchmark that may not be equally documented for all structural analogs [2].

Food Safety Regulatory Acceptance Flavor Ingredient Procurement

Odor Character Distinctiveness: Cheesy-Green Nuance Differentiates Prenyl Caproate from All Major Comparators

Prenyl caproate is characterized by a 'fruity green cheesy' odor profile . This specific combination of descriptors is absent in prenyl acetate ('sweet fresh banana fruity jasmin') , prenyl isobutyrate ('fruity berry butter') , ethyl caproate ('sweet fruity pineapple waxy') , and geranyl caproate ('rose-geranium fruity waxy') . The 'cheesy' note is a distinctive differentiator that enables savory and complex flavor formulations where purely fruity or floral esters would be inappropriate.

Sensory Differentiation Flavor Creation Fragrance Accords

High-Value Application Scenarios for Prenyl Caproate Driven by Quantitative Differentiation Evidence


Long-Lasting Fragrance Formulations Requiring Middle-to-Base Note Substantivity

Prenyl caproate's vapor pressure of 0.0487 mmHg (82× lower than prenyl acetate) and logP of 4.20 (2.13 units higher than prenyl acetate) establish it as a substantive middle-to-base note ingredient . In fine fragrance, personal care, and home care applications, formulators seeking extended scent longevity on skin or fabric can select prenyl caproate over prenyl acetate or ethyl caproate to achieve slower evaporation and greater lipophilic retention. Its non-flammable GHS profile further simplifies formulation in alcohol-based fine fragrances where flash point management is a safety concern [1].

Savory Flavor Creation Leveraging the Unique Cheesy-Green Odor Note

The 'cheesy' odor character of prenyl caproate—absent in prenyl acetate, prenyl isobutyrate, ethyl caproate, and geranyl caproate—makes it uniquely suited for savory flavor formulations including cheese, fermented dairy, and processed meat applications . Flavorists can use prenyl caproate to introduce complexity and authenticity to savory profiles without the fruity-sweet overtones that competing esters would introduce, thereby achieving a cleaner flavor match with fewer corrective ingredients [2].

Thermally Processed Food Products Requiring High-Temperature Flavor Stability

With a boiling point of approximately 235.9 °C at atmospheric pressure—68–85 °C higher than prenyl acetate and ethyl caproate—prenyl caproate demonstrates superior thermal stability for baked goods, extruded snacks, and retorted products [3]. In these applications, lower-boiling esters would volatilize during processing, resulting in flavor loss and requiring over-formulation. Prenyl caproate's higher boiling point reduces flavor fade during thermal processing, improving dose efficiency and finished product consistency [4].

Internationally Compliant Flavor Ingredient Procurement with Established JECFA Safety Documentation

Prenyl caproate benefits from a formal JECFA evaluation (No. 1829) with an ADI of 'No safety concern at current levels of intake,' providing internationally recognized safety documentation [5]. For procurement teams sourcing flavor ingredients for global markets, this established toxicological benchmark reduces regulatory uncertainty compared to structural analogs that may lack equivalent JECFA monograph documentation. The combination of JECFA evaluation, FEMA GRAS status (No. 4204), and non-GHS classification creates a streamlined compliance package for multi-jurisdictional product registration [6].

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